molecular formula C21H25N3O2S B5657110 (1S*,5R*)-6-[(5-propyl-3-thienyl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(5-propyl-3-thienyl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5657110
M. Wt: 383.5 g/mol
InChI Key: QAROVTCAOSBWKT-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthetic approaches to diazabicyclo[3.2.2]nonane derivatives are diverse and involve intricate chemical reactions to introduce various functional groups and achieve the desired stereochemistry. For instance, CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, showcases the complexity of synthesizing such compounds, highlighting the importance of achieving specific configurations for biological activity. The synthesis involves selective reactions that afford high levels of receptor occupancy and in vivo efficacy in cognition models, demonstrating the intricate balance between synthetic chemistry and biological application (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives is crucial for their biological function and chemical properties. X-ray diffraction studies provide insights into the conformational preferences and structural details of these compounds, which are essential for understanding their reactivity and interaction with biological targets. The structural diversity within this class of compounds, such as 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane, underscores the importance of precise structural characterization for their application in medicinal chemistry and materials science (Cadenas‐Pliego et al., 1993).

Chemical Reactions and Properties

Diazabicyclo[3.2.2]nonane derivatives undergo various chemical reactions that modify their structural and chemical properties. These reactions include aminomethylation, which introduces new functional groups into the molecule, expanding their chemical diversity and potential applications. For example, the Mannich reaction has been used to synthesize N,S-containing heterocycles, demonstrating the versatility of these frameworks in constructing complex molecules (Dotsenko et al., 2007).

properties

IUPAC Name

[(1S,5R)-6-(5-propylthiophene-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-2-5-18-10-16(14-27-18)20(25)24-12-15-7-8-17(24)13-23(11-15)21(26)19-6-3-4-9-22-19/h3-4,6,9-10,14-15,17H,2,5,7-8,11-13H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAROVTCAOSBWKT-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=CS1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(5-propyl-3-thienyl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

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